Predicted Boiling Point and Density vs. Data-Void Isomers
The target compound has a predicted boiling point of 152.9 ± 40.0 °C and a density of 1.61 ± 0.1 g·cm⁻³ . In contrast, five closely related regioisomers—including 1,3-dichloro-2-fluoro-4-(trifluoromethylthio)benzene (CAS 1804881-66-0) , 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1805479-97-3) [1], 1,4-dichloro-2-fluoro-6-(trifluoromethylthio)benzene (CAS 1806351-33-6) , and 1,5-dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS 1803820-82-7) —return no experimental or predicted boiling point or density data in major databases. The absence of these key parameters for isomers hampers solvent selection, distillation design, and azeotrope prediction during scale-up.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 152.9 ± 40.0 °C |
| Comparator Or Baseline | 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene (CAS 1804881-66-0): no data; 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1805479-97-3): no data; 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene (CAS 1806351-33-6): no data; 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS 1803820-82-7): no data |
| Quantified Difference | Only compound with available boiling point estimate among regioisomers examined |
| Conditions | Predicted via Advanced Chemistry Development (ACD/Labs) Software V11.02, as reported by ChemicalBook |
Why This Matters
Having a known boiling point estimate reduces the trial-and-error burden in distillation-based purification, directly shortening process development timelines.
- [1] Capot Chemical. 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1805479-97-3) Product Specifications. View Source
